molecular formula C15H11FN2O2S B11499401 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B11499401
M. Wt: 302.3 g/mol
InChI Key: WYNKRDMYYTVJSP-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a phenoxyacetamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 6-fluoro-2-aminobenzothiazole with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity .

Comparison with Similar Compounds

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can be compared with other benzothiazole derivatives that have similar structures and properties. Some of these similar compounds include:

The uniqueness of this compound lies in its specific structural features, such as the presence of the phenoxyacetamide group, which may confer distinct biological activities and properties compared to other benzothiazole derivatives.

Properties

Molecular Formula

C15H11FN2O2S

Molecular Weight

302.3 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C15H11FN2O2S/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19)

InChI Key

WYNKRDMYYTVJSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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